molecular formula C7H14ClN3O B6155285 3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-25-2

3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6155285
CAS No.: 1431962-25-2
M. Wt: 191.7
InChI Key:
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Description

3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxy group at position 3, an isopropyl group at position 1, and an amine group at position 4, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine and a suitable 1,3-dicarbonyl compound.

    Introduction of the methoxy group: This step involves the methylation of the pyrazole ring using methanol in the presence of an acid catalyst.

    Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-3-(propan-2-yl)-1H-pyrazol-4-amine
  • 3-methoxy-1-(methyl)-1H-pyrazol-4-amine
  • 3-methoxy-1-(ethyl)-1H-pyrazol-4-amine

Uniqueness

3-methoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and isopropyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1431962-25-2

Molecular Formula

C7H14ClN3O

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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